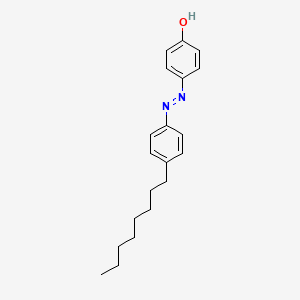

4-Hydroxy-4'-octylazobenzene

描述

4-Hydroxy-4'-octylazobenzene is an azobenzene derivative characterized by a hydroxyl (-OH) group at the para position of one benzene ring and an octyl (-C₈H₁₇) chain at the para position of the opposing benzene ring. The azo (-N=N-) linkage enables reversible photoisomerization between the trans and cis configurations, making it valuable in photoresponsive materials and liquid crystal systems. Its synthesis typically involves diazotization of aniline derivatives followed by coupling with phenol derivatives under basic conditions . The octyl chain enhances solubility in non-polar media, while the hydroxyl group facilitates hydrogen bonding and surface interactions, broadening its utility in supramolecular chemistry and coatings .

属性

分子式 |

C20H26N2O |

|---|---|

分子量 |

310.4 g/mol |

IUPAC 名称 |

4-[(4-octylphenyl)diazenyl]phenol |

InChI |

InChI=1S/C20H26N2O/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)21-22-19-13-15-20(23)16-14-19/h9-16,23H,2-8H2,1H3 |

InChI 键 |

KWYKRCFXFADWBK-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Azobenzene Derivatives

Table 1: Structural and Functional Comparison

Key Findings :

Electron Affinity and Isomerization: Electron-donating groups (e.g., -N(CH₃)₂ in DMA-OH) reduce the energy barrier for isomerization, enabling faster switching . Electron-withdrawing groups (e.g., -NO₂ in nitroazobenzene) stabilize the trans isomer, slowing isomerization . The octyl chain in 4-hydroxy-4'-octylazobenzene minimally impacts electron affinity but improves solubility in organic solvents .

Thermal Stability: Alkyl chains (e.g., octyl) enhance thermal stability compared to dimethylamino or nitro groups . Bis-azo compounds (e.g., BPA) exhibit superior stability due to extended conjugation and ether linkages .

Biological and Environmental Interactions :

- Hydroxyl groups enable hydrogen bonding, improving adhesion in coatings but increasing susceptibility to oxidative degradation .

- Azobenzenes with heterocyclic substituents (e.g., Pyr-OH) show promise in photopharmacology due to rapid isomerization and biocompatibility .

Critical Analysis of Divergent Evidence

- Isomerization Rates : reports heterocyclic azobenzenes (e.g., Pyr-OH) as the fastest isomerizing compounds, while nitroazobenzenes are the slowest. This aligns with the electron-donating/withdrawing effects of substituents .

- Safety Profiles: 4-Dimethylaminoazobenzene (structurally similar to DMA-OH) is classified as highly toxic, requiring stringent handling protocols . In contrast, alkyl-substituted derivatives like 4-hydroxy-4'-octylazobenzene lack significant toxicity data but are presumed safer due to reduced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。